Lithium(1+) ion pyrrolo[1,2-a]pyrimidine-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pyrrolo[1,2-a]pyrimidine derivatives typically involves the construction of the pyrrole scaffold followed by the formation of the pyrimidine ring. One common method is the metal-free synthesis of unsymmetrically tetrasubstituted NH-pyrroles using a consecutive chemoselective double cyanation . This method involves cyano-addition and migration, followed by cyano-addition and aromatization to afford the pyrrole skeleton.
Industrial Production Methods: Industrial production methods for lithium(1+) ion pyrrolo[1,2-a]pyrimidine-6-carboxylate are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions: Lithium(1+) ion pyrrolo[1,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups attached to the pyrimidine ring.
Substitution: Substitution reactions, such as nucleophilic substitution, can be used to introduce different substituents onto the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophilic reagents like amines and thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrrolo[1,2-a]pyrimidine derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine ring.
Scientific Research Applications
Lithium(1+) ion pyrrolo[1,2-a]pyrimidine-6-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Pyrrolo[1,2-a]pyrimidine derivatives have shown promise in medicinal chemistry for the development of new therapeutic agents.
Industry: The compound can be used in the development of new materials with specific properties, such as optoelectronic materials
Mechanism of Action
The mechanism of action of lithium(1+) ion pyrrolo[1,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. Mechanistic studies have identified a reaction mechanism that features a subtle sequence of first cyano-addition and migration, followed by cyano-addition and aromatization to afford the pyrrole skeleton . This mechanism is crucial for its biological and chemical activities.
Comparison with Similar Compounds
Lithium(1+) ion pyrrolo[1,2-a]pyrimidine-6-carboxylate can be compared with other similar compounds, such as:
Pyrrolo[1,2-a]quinoline Compounds: These compounds have a similar fused ring system but differ in their chemical properties and applications.
Pyrrolo[1,2-a]pyrazines: These compounds also have a fused ring system but with different nitrogen positions, leading to distinct chemical behaviors.
The uniqueness of this compound lies in its specific ring structure and the presence of the lithium(1+) ion, which imparts unique chemical and biological properties.
Properties
Molecular Formula |
C8H5LiN2O2 |
---|---|
Molecular Weight |
168.1 g/mol |
IUPAC Name |
lithium;pyrrolo[1,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C8H6N2O2.Li/c11-8(12)6-2-3-7-9-4-1-5-10(6)7;/h1-5H,(H,11,12);/q;+1/p-1 |
InChI Key |
IADXOPLHEMXUHN-UHFFFAOYSA-M |
Canonical SMILES |
[Li+].C1=CN2C(=CC=C2N=C1)C(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.